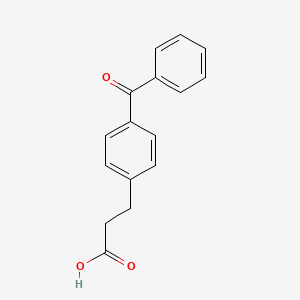
3-(4-Benzoylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzoylphenyl)propanoic acid is a chemical compound with the molecular formula C16H14O3. It is a derivative of propanoic acid and features a benzoyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, where it is used as a non-steroidal anti-inflammatory drug (NSAID) due to its analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Benzoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-benzoylphenyl-acetonitrile with a methylating agent in a two-phase system. The mixture is then hydrolyzed to yield the desired product . Another method involves the use of double emulsification-solvent evaporation technique, which is beneficial for the preparation of nanoparticles .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The process typically includes steps such as methylation, hydrolysis, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives. These products have various applications in pharmaceuticals and other industries .
Scientific Research Applications
3-(4-Benzoylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its role as an anti-inflammatory agent.
Medicine: As an NSAID, it is used to treat pain and inflammation in conditions such as arthritis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(4-Benzoylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Benzoylphenyl)propanoic acid include:
Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: An NSAID used to treat pain and inflammation.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which may result in different pharmacokinetic properties and efficacy profiles. Its unique benzoyl group attached to the phenyl ring can influence its interaction with biological targets and its overall therapeutic effects .
Properties
CAS No. |
71388-83-5 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(4-benzoylphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O3/c17-15(18)11-8-12-6-9-14(10-7-12)16(19)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,17,18) |
InChI Key |
YEHLPDKAUGOAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



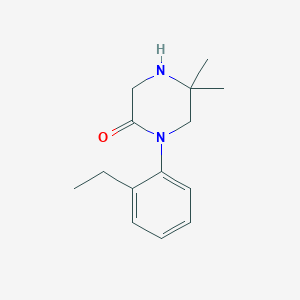
![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)
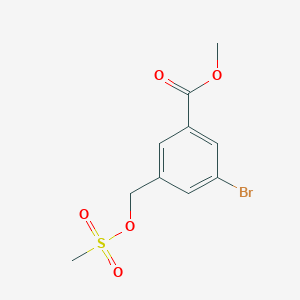

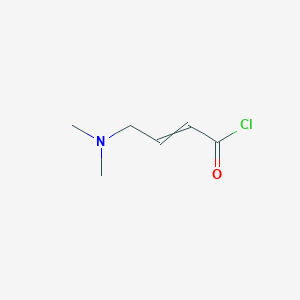
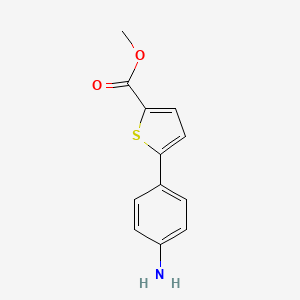
![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)
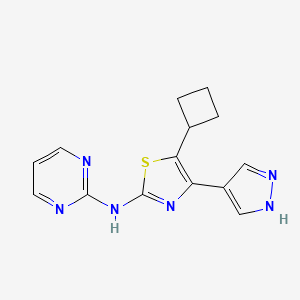
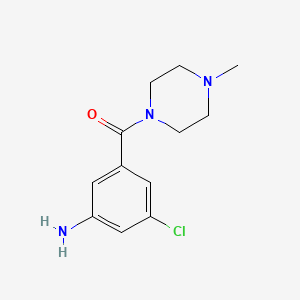
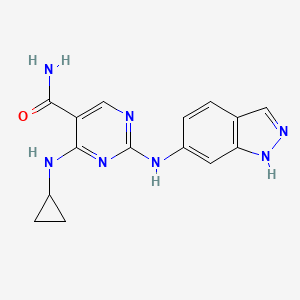
![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)
